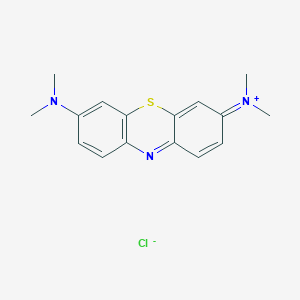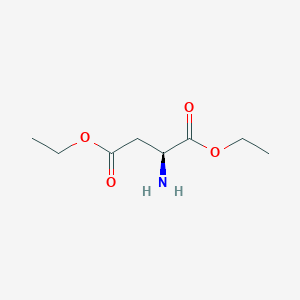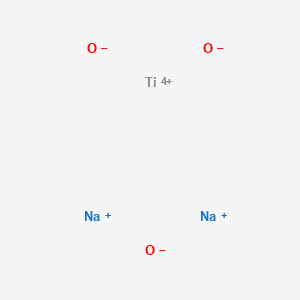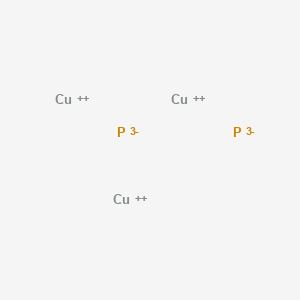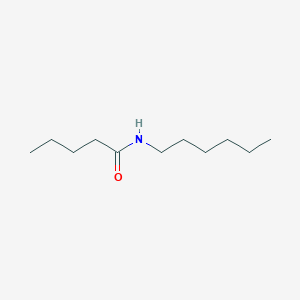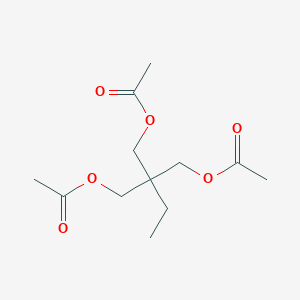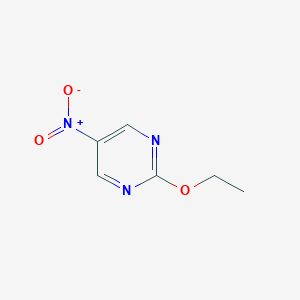
2-Ethoxy-5-nitropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-5-nitropyrimidine is a chemical compound that belongs to the family of pyrimidines. It has gained significant attention in the scientific community due to its potential applications in the field of drug discovery and development. This compound is known for its unique properties, including its ability to act as a versatile building block in the synthesis of various pharmaceuticals. In
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-5-nitropyrimidine has been extensively studied for its potential applications in drug discovery and development. It has been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. This compound has been used as a building block in the synthesis of various pharmaceuticals, including antitumor agents, antiviral agents, and antibacterial agents. It has also been used in the development of novel herbicides and insecticides.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-5-nitropyrimidine is not well understood. However, studies have shown that this compound exhibits its biological activities by inhibiting specific enzymes and proteins. For example, it has been reported to inhibit the growth of bacteria by inhibiting the activity of DNA gyrase and topoisomerase IV. It has also been shown to inhibit the growth of cancer cells by inhibiting the activity of tyrosine kinases.
Biochemische Und Physiologische Effekte
Studies have shown that 2-Ethoxy-5-nitropyrimidine exhibits a wide range of biochemical and physiological effects. It has been reported to exhibit antibacterial and antifungal activity by inhibiting the growth of specific bacteria and fungi. It has also been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. Moreover, it has been reported to exhibit herbicidal and insecticidal activity by inhibiting the growth of specific plants and insects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Ethoxy-5-nitropyrimidine in lab experiments is its versatility. It can be used as a building block in the synthesis of various pharmaceuticals, making it a valuable tool in drug discovery and development. Moreover, this compound exhibits a wide range of biological activities, making it useful in various fields of research. However, one of the limitations of using 2-Ethoxy-5-nitropyrimidine is its potential toxicity. It has been reported to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the research on 2-Ethoxy-5-nitropyrimidine. One of the most promising areas of research is the development of novel pharmaceuticals using this compound as a building block. Moreover, further studies are needed to elucidate the mechanism of action of this compound and to identify its potential targets. Additionally, research on the potential toxicity of this compound and its derivatives is needed to ensure its safety in future applications. Finally, studies on the environmental impact of 2-Ethoxy-5-nitropyrimidine and its derivatives are needed to ensure their safe use in agriculture and other industries.
Synthesemethoden
The synthesis of 2-Ethoxy-5-nitropyrimidine can be achieved through various methods. One of the most commonly used methods is the reaction between ethyl cyanoacetate and 2,4-dichloro-5-nitropyrimidine in the presence of a base. This reaction yields 2-Ethoxy-5-nitropyrimidine as a yellow solid with a high yield. Other methods of synthesis include the reaction between ethyl cyanoacetate and 2,4-dichloro-5-aminopyrimidine followed by nitration and the reaction between ethyl cyanoacetate and 2,5-dichloro-4-nitropyrimidine.
Eigenschaften
CAS-Nummer |
13207-98-2 |
|---|---|
Produktname |
2-Ethoxy-5-nitropyrimidine |
Molekularformel |
C6H7N3O3 |
Molekulargewicht |
169.14 g/mol |
IUPAC-Name |
2-ethoxy-5-nitropyrimidine |
InChI |
InChI=1S/C6H7N3O3/c1-2-12-6-7-3-5(4-8-6)9(10)11/h3-4H,2H2,1H3 |
InChI-Schlüssel |
RXXOFJDSHUEKPM-UHFFFAOYSA-N |
SMILES |
CCOC1=NC=C(C=N1)[N+](=O)[O-] |
Kanonische SMILES |
CCOC1=NC=C(C=N1)[N+](=O)[O-] |
Andere CAS-Nummern |
13207-98-2 |
Synonyme |
Pyrimidine, 2-ethoxy-5-nitro- (8CI,9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



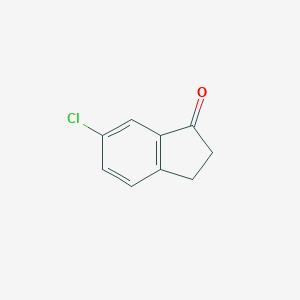

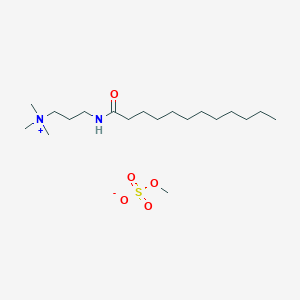
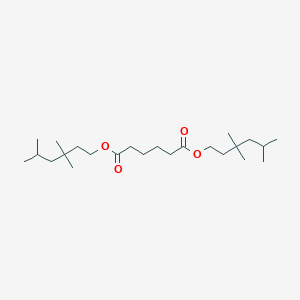
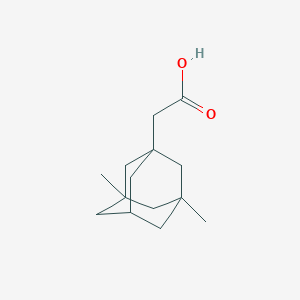
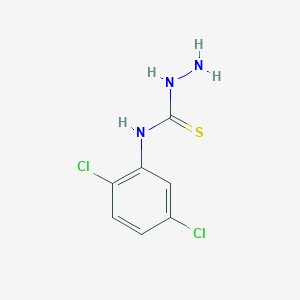

![2-[(4-Chlorobenzyl)amino]benzoic acid](/img/structure/B79725.png)
